

A Theoretical Guide to the Synthesis and Characterization of 2-Ethynylthiane

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Compound of Interest

Compound Name: 2-Ethynylthiane

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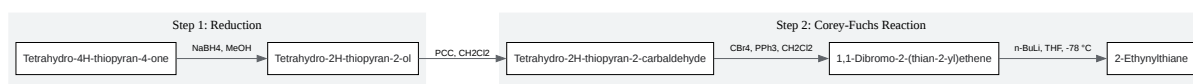
Abstract: This technical guide outlines a proposed methodology for the synthesis and characterization of the novel compound, **2-Ethynylthiane**. Due to the absence of published literature on this specific molecule, this document provides a theoretical framework based on established organic synthesis principles and predictive spectral analysis. The proposed synthesis involves a two-step sequence starting from the commercially available tetrahydro-4H-thiopyran-4-one. The characterization section provides predicted spectroscopic data, including ^1H NMR, ^{13}C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), based on the analysis of analogous compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of novel sulfur-containing heterocycles for potential applications in drug discovery and materials science.

Introduction

Thiane (tetrahydro-2H-thiopyran) and its derivatives are important structural motifs in a variety of biologically active molecules and functional materials. The incorporation of an ethynyl group at the 2-position of the thiane ring is anticipated to impart unique chemical reactivity and biological properties. The alkyne moiety can serve as a versatile handle for further functionalization through reactions such as click chemistry, Sonogashira coupling, and various cycloadditions. This guide presents a theoretical yet plausible pathway for the synthesis of **2-Ethynylthiane** and predicts its key analytical characteristics.

Proposed Synthesis of 2-Ethynylthiane

A two-step synthetic route is proposed, commencing with the reduction of tetrahydro-4H-thiopyran-4-one to the corresponding alcohol, followed by the introduction of the ethynyl group via a Corey-Fuchs reaction.



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Figure 1: Proposed synthetic workflow for **2-Ethynylthiane**.

Experimental Protocols

Step 1: Synthesis of Tetrahydro-2H-thiopyran-2-ol

- **Materials:** Tetrahydro-4H-thiopyran-4-one, Sodium borohydride (NaBH₄), Methanol (MeOH).
- **Procedure:** To a solution of tetrahydro-4H-thiopyran-4-one (1.0 eq) in methanol at 0 °C, sodium borohydride (1.5 eq) is added portion-wise. The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield tetrahydro-2H-thiopyran-2-ol, which can be used in the next step without further purification.

Step 2: Synthesis of **2-Ethynylthiane** (via Corey-Fuchs Reaction)

This step involves the conversion of the intermediate alcohol to an aldehyde, followed by the Corey-Fuchs homologation.

- **2a:** Oxidation to Tetrahydro-2H-thiopyran-2-carbaldehyde

- Materials: Tetrahydro-2H-thiopyran-2-ol, Pyridinium chlorochromate (PCC), Dichloromethane (CH_2Cl_2).
- Procedure: To a suspension of PCC (1.5 eq) in dichloromethane, a solution of tetrahydro-2H-thiopyran-2-ol (1.0 eq) in dichloromethane is added. The mixture is stirred at room temperature for 2 hours. The reaction mixture is then filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure to give tetrahydro-2H-thiopyran-2-carbaldehyde.
- 2b: Dibromo-olefination
 - Materials: Tetrahydro-2H-thiopyran-2-carbaldehyde, Carbon tetrabromide (CBr_4), Triphenylphosphine (PPh_3), Dichloromethane (CH_2Cl_2).
 - Procedure: To a solution of triphenylphosphine (2.0 eq) in dichloromethane at 0 °C, carbon tetrabromide (1.0 eq) is added. After stirring for 10 minutes, a solution of tetrahydro-2H-thiopyran-2-carbaldehyde (1.0 eq) in dichloromethane is added, and the mixture is stirred at room temperature for 1 hour. The solvent is removed, and the residue is purified by column chromatography (silica gel, hexane) to afford 1,1-dibromo-2-(thian-2-yl)ethene.
- 2c: Ethynylation
 - Materials: 1,1-Dibromo-2-(thian-2-yl)ethene, n-Butyllithium (n-BuLi), Tetrahydrofuran (THF).
 - Procedure: To a solution of 1,1-dibromo-2-(thian-2-yl)ethene (1.0 eq) in dry THF at -78 °C, n-butyllithium (2.2 eq, 2.5 M in hexanes) is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (silica gel, hexane) to yield **2-Ethynylthiane**.

Predicted Characterization Data

The following tables summarize the predicted spectroscopic data for **2-Ethynylthiane** based on known values for analogous compounds.

NMR Spectroscopy

Nucleus	Predicted Chemical Shift (δ , ppm)	Multiplicity	Notes
^1H (ethynyl-H)	2.0 - 2.5	Doublet	Coupling to the proton at C2.
^1H (H-2)	3.5 - 4.0	Multiplet	
^1H (thiane ring)	1.5 - 2.2	Multiplet	Complex multiplets for the remaining methylene protons.
^{13}C (C \equiv CH)	80 - 85	-	Quaternary alkyne carbon.
^{13}C (C \equiv CH)	70 - 75	-	Terminal alkyne carbon.
^{13}C (C-2)	35 - 45	-	Carbon bearing the ethynyl group.
^{13}C (thiane ring)	25 - 35	-	Remaining methylene carbons.

Table 1: Predicted ^1H and ^{13}C NMR data for **2-Ethynylthiane**.

Infrared (IR) Spectroscopy

Functional Group	Predicted Wavenumber (cm^{-1})	Intensity
$\equiv\text{C-H}$ stretch	3280 - 3320	Strong, sharp [1] [2] [3] [4] [5]
$\text{C}\equiv\text{C}$ stretch	2100 - 2140	Weak to medium [1] [2] [3]
C-H (sp^3) stretch	2850 - 2960	Medium to strong
C-S stretch	600 - 800	Weak to medium

Table 2: Predicted IR absorption bands for **2-Ethynylthiane**.

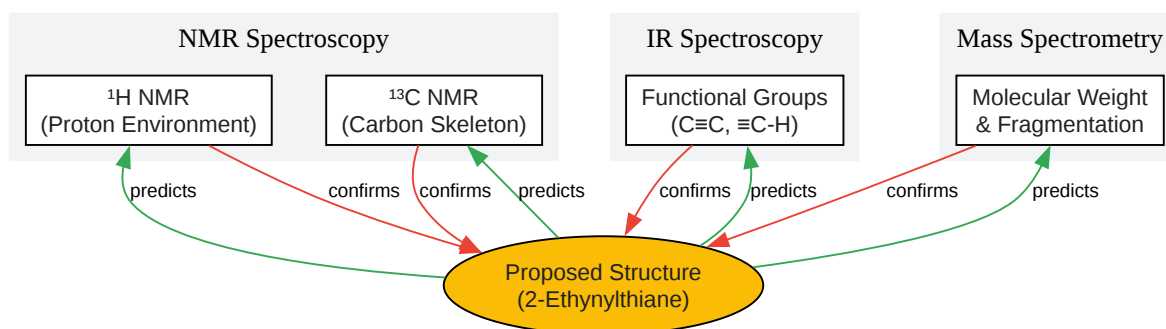
Mass Spectrometry

Ion	Predicted m/z	Notes
$[M]^+$	126.05	Molecular ion
$[M-C_2H]^+$	101.03	Loss of the ethynyl group
$[M-SH]^+$	93.06	Loss of a sulfhydryl radical
$[C_4H_5S]^+$	85.01	Fragmentation of the thiane ring

Table 3: Predicted major fragments in the mass spectrum of **2-Ethynylthiane**.

Logical Relationships in Characterization

The characterization of **2-Ethynylthiane** relies on the correlation of data from multiple analytical techniques.



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